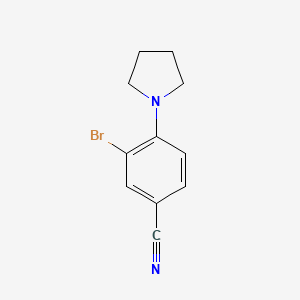

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile

Description

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is a brominated aromatic compound featuring a pyrrolidin-1-yl substituent at the 4-position and a nitrile group at the 1-position of the benzene ring. Its molecular formula is inferred as C₁₁H₁₀BrN₂ (calculated based on structural analogs), with a molecular weight of approximately 251.11 g/mol. The compound is commercially available with a purity of 98% (HI-2250, Combi-Blocks) and is identified by CAS RN 1260837-23-7 .

Properties

IUPAC Name |

3-bromo-4-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEROEMNZRARNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Palladium-Catalyzed C–H Bromination Followed by Nucleophilic Substitution

Method Overview:

This approach involves initial selective bromination of the aromatic ring, followed by nucleophilic substitution with pyrrolidine.

- Step 1: Bromination

- Aromatic benzonitrile undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled temperature (around 80°C).

- The reaction selectively introduces the bromine atom at the 3-position, leveraging the directing effects of the nitrile group.

- Step 2: Nucleophilic Substitution

- The brominated intermediate is then reacted with pyrrolidine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- The reaction is catalyzed by a copper or palladium catalyst, such as Pd(PPh₃)₄, under reflux conditions.

- The nucleophilic pyrrolidine displaces the bromide, affording the target compound.

- Straightforward and scalable.

- High regioselectivity due to directing effects.

- Compatible with various functional groups.

- Requires careful control of bromination to avoid polybromination.

- Moderate yields depending on reaction conditions.

Palladium-Catalyzed Cross-Coupling (Buchwald–Hartwig Amination)

Method Overview:

This method employs a Buchwald–Hartwig amination to directly couple 3-bromobenzonitrile with pyrrolidine.

- React 3-bromobenzonitrile with pyrrolidine in the presence of a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂.

- Use a suitable ligand like Xantphos or BINAP to facilitate the coupling.

- Employ a base such as sodium tert-butoxide or potassium tert-butoxide.

- Conduct the reaction in a high-boiling solvent like toluene or dioxane at elevated temperatures (100–120°C).

Reaction Scheme:

$$ \text{3-bromobenzonitrile} + \text{pyrrolidine} \xrightarrow[\text{Base}]{\text{Pd Catalyst}} \text{3-Bromo-4-(pyrrolidin-1-yl)benzonitrile} $$

- High selectivity and yields.

- Compatible with various substituents.

- Amenable to scale-up.

- Similar protocols have been successfully employed for aryl amination, with yields exceeding 80% in optimized conditions.

Nucleophilic Aromatic Substitution (SNAr) on Activated Precursors

Method Overview:

In cases where the aromatic ring bears activating groups, nucleophilic substitution can be employed.

- Synthesize a precursor such as 4-chlorobenzonitrile or 4-fluorobenzonitrile.

- React with pyrrolidine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent at elevated temperatures (~150°C).

- The nucleophile displaces the halogen at the 4-position, followed by selective bromination at the 3-position if necessary.

- Less regioselectivity unless the precursor is specifically designed.

- Suitable primarily for activated aromatic systems.

Data Table Summarizing Preparation Methods

| Method | Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Bromination + Nucleophilic Substitution | NBS, AIBN, pyrrolidine, DMF, reflux | 50–70% | Simple, scalable, regioselective | Polybromination risk, moderate yields |

| Palladium-Catalyzed Cross-Coupling (Buchwald–Hartwig) | 3-bromobenzonitrile, pyrrolidine, Pd catalyst, ligand, base, toluene/dioxane, 100–120°C | 80–90% | High yield, regioselective, versatile | Requires palladium catalyst, ligand optimization |

| SNAr on Activated Precursors | 4-chlorobenzonitrile, pyrrolidine, K₂CO₃, high temperature | 40–60% | Suitable for activated rings | Limited to activated substrates |

Research Findings and Practical Considerations

- Scalability: The palladium-catalyzed Buchwald–Hartwig amination has been demonstrated as highly scalable, with successful synthesis of multi-gram quantities, maintaining high yields and purity.

- Reaction Optimization: Use of appropriate ligands and solvents significantly enhances selectivity and yield. For example, Xantphos as a ligand in toluene at elevated temperature has proven effective.

- Environmental and Safety Aspects: Employing microwave-assisted protocols can reduce reaction times and improve safety profiles, especially for halogenation steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Various substituted benzonitriles.

Reduction: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.

Oxidation: 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid.

Scientific Research Applications

Pharmaceutical Development

Selective Androgen Receptor Modulation

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile has shown potential as a selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone tissues, offering therapeutic benefits for conditions like muscle wasting and osteoporosis without the adverse effects associated with traditional anabolic steroids. In vitro studies indicate that derivatives of this compound effectively modulate androgen receptor activity, which is crucial for muscle growth and maintenance.

Mechanism of Action

The compound interacts with androgen receptors, influencing gene expression related to muscle growth. This selective action minimizes side effects typically seen with non-selective anabolic agents, making it a promising candidate for further clinical development.

Anticancer Research

Potential Anticancer Properties

Research suggests that this compound may exhibit anticancer properties. Initial studies indicate that it could inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation . The compound's ability to interact with specific molecular targets within cancer cells makes it a subject of interest for developing novel cancer therapies.

Neuroprotective Effects

Neurodegenerative Disease Applications

Due to its capability to cross the blood-brain barrier, this compound is being investigated for its potential neuroprotective effects. This aspect is particularly relevant for neurodegenerative diseases where neuroinflammation plays a significant role. Preliminary findings suggest that the compound may help mitigate inflammation in neural tissues, opening avenues for treating conditions such as Alzheimer's disease .

Chemical Synthesis and Research

Building Block in Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex organic molecules. Its unique structure allows chemists to modify it further, leading to a variety of derivatives with potentially enhanced biological activities .

Data Table: Summary of Applications

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Studies : A study demonstrated that compounds similar to this compound could inhibit cancer cell proliferation in vitro, suggesting potential therapeutic benefits .

- Neuroprotective Research : Investigations into the compound's ability to cross the blood-brain barrier have revealed its potential in treating neurodegenerative conditions by reducing inflammation and promoting neuronal health .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is not well-documented, but it is believed to interact with specific molecular targets through its functional groups. The pyrrolidine ring may enhance binding affinity to certain proteins or enzymes, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Electron-Donating vs. In contrast, trifluoromethyl (CF₃) and nitro (NO₂) groups in analogs (e.g., 3-Bromo-4-(trifluoromethyl)benzonitrile) are strongly electron-withdrawing, directing reactions to meta/para positions and reducing nucleophilic attack susceptibility . Nitrile (CN) vs. Carboxylic Acid (COOH): Nitriles are less polar than carboxylic acids, impacting solubility. For instance, 3-Bromo-4-(trifluoromethyl)benzoic acid (COOH substituent) is likely more water-soluble than nitrile analogs but may require protection in synthetic workflows .

Positional Isomerism

- Bromine Position: In 4-Bromo-2-(trifluoromethyl)benzonitrile, bromine at the 4-position (vs.

Commercial Viability

- The main compound (98% purity) is priced competitively but lacks listed pricing data. In contrast, trifluoromethyl-substituted analogs like 3-Bromo-4-(trifluoromethyl)benzonitrile are sold at ¥12,000/5g , reflecting higher demand for electron-withdrawing substituents in medicinal chemistry .

Biological Activity

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁BrN₂. Its structure features:

- A bromine atom attached to a benzene ring.

- A pyrrolidine group , which contributes to its biological activity.

- A nitrile functional group , enhancing its reactivity.

This structural configuration allows for various interactions with biological targets, making it a promising candidate for drug development.

Research indicates that this compound acts primarily as a selective androgen receptor modulator. This mechanism is crucial for:

- Muscle growth and maintenance : By selectively binding to androgen receptors, it can promote anabolic effects similar to testosterone but with reduced side effects associated with traditional anabolic steroids.

- Potential treatments for muscle wasting and osteoporosis : The compound's ability to modulate androgen receptor activity makes it a candidate for treating conditions that require muscle preservation.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound effectively modulate androgen receptor activity. These studies suggest that the compound exhibits:

- High binding affinity : Preliminary data indicate favorable pharmacokinetic properties, which are essential for further clinical development.

- Selectivity over other receptors : This selectivity minimizes potential side effects, making it an attractive option for therapeutic use.

Synthesis

The synthesis of this compound typically involves several steps:

- Pyrrolidine-mediated displacement : The more reactive C-Cl bond in a precursor compound is displaced to form the desired product.

- SNAr procedure : This method is commonly used in the synthesis of heterocyclic compounds, facilitating the introduction of the pyrrolidine moiety.

Comparative Analysis with Similar Compounds

A table comparing this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidin-1-yl)benzonitrile | Lacks bromine substitution | Often used in SARMs research |

| 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile | Bromine at different position | Shows different receptor selectivity |

| 5-(Pyrrolidin-1-yl)-2-methylbenzonitrile | Different aromatic substitution | Potentially different biological effects |

This comparative analysis underscores the structural diversity within this chemical class and how specific substitutions influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.